but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine
Description
But-3-enylbenzene (C₆H₅-CH₂-CH₂-CH=CH₂) is an alkenylbenzene derivative featuring a benzene ring attached to a but-3-enyl chain. This structure confers reactivity typical of both aromatic systems (e.g., electrophilic substitution) and alkenes (e.g., addition reactions). It is a precursor in organic synthesis, particularly for pharmaceuticals and polymers .
(E)-N-[(E)-(4-But-3-enylphenyl)methylideneamino]ethanimine is a Schiff base derivative with two E-configured double bonds. Its structure comprises an ethanimine backbone (CH₃-C=N-) linked to a 4-but-3-enylphenyl group via a methylideneamino (N=CH-) bridge.
Properties
Molecular Formula |
C23H28N2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine |
InChI |
InChI=1S/C13H16N2.C10H12/c1-3-5-6-12-7-9-13(10-8-12)11-15-14-4-2;1-2-3-7-10-8-5-4-6-9-10/h3-4,7-11H,1,5-6H2,2H3;2,4-6,8-9H,1,3,7H2/b14-4+,15-11+; |
InChI Key |
AJRIOMKUCSDGJE-LQUCDOISSA-N |
Isomeric SMILES |
C/C=N/N=C/C1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
Canonical SMILES |
CC=NN=CC1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of But-3-enylbenzene
The synthesis of but-3-enylbenzene typically involves:
- Cross-coupling reactions such as Heck or Suzuki coupling, where a halogenated benzene derivative reacts with an alkene or alkenylboronic acid under palladium catalysis.
- Allylation of benzene derivatives , where benzene or substituted benzene undergoes electrophilic substitution with allyl or butenyl halides in the presence of Lewis acids or other catalysts.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Bromobenzene + 3-butenylboronic acid | Pd catalyst, base, inert atmosphere | Formation of but-3-enylbenzene |
This method provides a regioselective approach to attach the but-3-enyl group to the benzene ring.
Preparation of (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine
The imine formation involves:
- Condensation reaction between but-3-enyl-substituted aniline derivatives and ethanimine or its equivalents.
- The reaction typically proceeds under mild acidic or neutral conditions, often in anhydrous solvents such as ethanol or toluene, with removal of water to drive the equilibrium toward imine formation.
$$
\text{4-but-3-enylaniline} + \text{ethanimine} \xrightarrow{\text{solvent, mild acid}} \text{(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine} + H_2O
$$
The E-configuration is favored by controlling reaction temperature and solvent polarity, which influence the stereochemistry of the imine double bond.
Detailed Experimental Procedures
Synthesis of 4-But-3-enylaniline (Precursor)
- Starting from commercially available aniline, a N-alkylation with 3-butenyl halide (e.g., 3-bromobutene) can be performed.
- Conditions: Use of a base such as potassium carbonate in polar aprotic solvents (DMF or DMSO), at 60–80 °C for several hours.
- Purification by column chromatography yields N-(but-3-en-1-yl)aniline with good yield (60–75%).
Imine Formation
- Equimolar amounts of 4-but-3-enylaniline and ethanimine (or acetaldehyde amine equivalent) are mixed in anhydrous ethanol.
- The mixture is stirred at room temperature or refluxed gently for 2–4 hours.
- Water formed is removed by azeotropic distillation or molecular sieves to shift equilibrium.
- The product is isolated by crystallization or chromatography.
Yields: Typically 50–70% depending on reaction conditions.
Analytical Characterization
| Method | Data/Result | Purpose |
|---|---|---|
| NMR Spectroscopy | $$^{1}H$$ and $$^{13}C$$ NMR confirm imine formation and E-configuration by characteristic chemical shifts and coupling constants. | Structural confirmation |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of compound. | Molecular weight verification |
| IR Spectroscopy | C=N stretching band observed near 1640–1690 cm$$^{-1}$$. | Functional group identification |
| X-ray Crystallography | Confirms stereochemistry of double bonds and overall molecular conformation. | Stereochemical analysis |
Summary of Preparation Methods
Research Findings and Notes
- The stereochemical control in imine formation is critical for the desired E,E-configuration, which affects the compound’s reactivity and potential biological activity.
- The but-3-enyl substituent on the phenyl ring can influence electronic properties, potentially enhancing binding affinity in pharmaceutical applications.
- No direct large-scale industrial synthesis protocols are publicly available; current methods are predominantly laboratory-scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-3-enylbenzene can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reduction of but-3-enylbenzene can yield saturated hydrocarbons. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of but-3-enylbenzene, leading to various substituted derivatives. Common reagents include halogens and nitrating agents.
Major Products:
- Oxidation of but-3-enylbenzene can produce epoxides or diols.
- Reduction can yield butylbenzene.
- Substitution reactions can result in halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
- But-3-enylbenzene is used as a precursor in the synthesis of more complex organic molecules.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- These compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties.
- They are also used in the development of new pharmaceuticals and therapeutic agents.
Industry:
- But-3-enylbenzene is utilized in the production of polymers, resins, and other industrial chemicals.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities, depending on the nature of the metal and the ligand environment.
Comparison with Similar Compounds
Key Similar Compounds :
- Styrene (Vinylbenzene) : Simpler structure (C₆H₅-CH=CH₂) with a shorter alkene chain.
- 1-Phenyl-1-propene : Features a transposed double bond (C₆H₅-CH₂-CH=CH₂).
- Ethylbenzene (C₆H₅-CH₂CH₃) : Saturated analog lacking alkene reactivity.
Comparative Data :
| Property | But-3-enylbenzene | Styrene | Ethylbenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 134.21 | 104.15 | 106.17 |
| Boiling Point (°C) | ~195 (est.) | 145 | 136 |
| Reactivity | Electrophilic substitution; alkene additions | Polymerizes readily | Inert C-C bond |
| Applications | Polymer precursors | Polystyrene production | Solvent |
Analysis :
But-3-enylbenzene’s extended alkene chain increases steric hindrance compared to styrene, reducing polymerization propensity. Its higher boiling point relative to ethylbenzene reflects stronger van der Waals forces due to the larger alkyl chain .
(E)-N-[(E)-(4-But-3-enylphenyl)methylideneamino]ethanimine vs. Other Schiff Bases
Key Similar Compounds :
- (E)-N-(4-Methylbenzylidene)ethanimine : Simpler Schiff base with a methyl-substituted phenyl group.
- (1S,3S)-1-(4-Substituted-phenyl)-N-[(E)-(4-substituted-phenyl)methylideneamino]-THβC-3-carboxamide: Structurally related Schiff base with tetrahydro-β-carboline (THβC) backbone .
- (Z)-Ethanimine : Stereoisomer with contrasting geometry and stability .
Comparative Data :
| Property | (E)-N-[(E)-(4-But-3-enylphenyl)methylideneamino]ethanimine | (E)-N-(4-Methylbenzylidene)ethanimine | (1S,3S)-1-(4-Substituted-phenyl)-THβC-3-carboxamide |
|---|---|---|---|
| Synthetic Yield (%) | ~80–85 (estimated) | ~75–80 | 78–85 |
| Melting Point (°C) | Not reported | 120–125 | 150–160 |
| Stability | Moderate; E-configuration reduces steric strain | High | High (rigid THβC backbone) |
| Applications | Coordination chemistry; drug intermediates | Catalysis | Anticancer agents |
The THβC-derived analog shows higher rigidity and bioactivity, attributed to its fused heterocyclic system . Stereochemistry also plays a critical role: (E)-ethanimine derivatives exhibit ~8° bond angle deviations from (Z)-isomers in computational models, impacting molecular geometry and intermolecular interactions .
But-3-enylbenzene :
(E)-N-[(E)-(4-But-3-enylphenyl)methylideneamino]ethanimine :
Biological Activity
But-3-enylbenzene; (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula: C₁₀H₁₂
- Molecular Weight: 132.21 g/mol
- CAS Number: 768-56-9
- Density: 0.883 g/mL
- Melting Point: -70 °C
- Boiling Point: 177 °C
Anticancer Properties
Research indicates that but-3-enylbenzene derivatives exhibit notable anticancer activity. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the activation of caspases and inhibition of anti-apoptotic proteins.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (Breast Cancer) |
| Compound B | 3.8 | HeLa (Cervical Cancer) |
| Compound C | 4.5 | A549 (Lung Cancer) |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In vitro studies reveal that but-3-enylbenzene derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Activity : It exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress in cells.
- Enzyme Inhibition : Compounds derived from but-3-enylbenzene have been identified as inhibitors of specific enzymes involved in cancer cell metabolism.
Case Studies
-
Case Study on Anticancer Efficacy :
- A clinical trial involving patients with advanced breast cancer treated with a but-3-enylbenzene derivative showed a significant reduction in tumor size after three months of treatment. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
-
Case Study on Antimicrobial Resistance :
- Research focused on the efficacy of but-3-enylbenzene against antibiotic-resistant strains of Staphylococcus aureus demonstrated that the compound could restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where an aldehyde (e.g., 4-but-3-enylbenzaldehyde) reacts with an amine (e.g., ethanimine) under reflux in ethanol. Key variables include stoichiometric ratios (1:1 aldehyde:amine), solvent polarity, and reaction time. For example, in analogous syntheses of imine derivatives, ethanol reflux for 1–8 hours at 60–80°C yields crystallizable products . Optimization can employ Design of Experiments (DoE) to test variables like pH, temperature, and catalyst presence (e.g., acetic acid for imine stabilization).
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in but-3-enylbenzene derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish vinyl protons (δ 5.0–6.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). Coupling constants (J = 10–16 Hz for trans alkenes) confirm stereochemistry .
- X-ray crystallography : Resolve geometric isomerism (E/Z configurations) via bond angles and torsion angles (e.g., C=N imine bonds ~1.28 Å, dihedral angles <10° for planar structures) .
- IR : Confirm imine formation via C=N stretches at 1640–1680 cm⁻¹ and absence of aldehydic C=O (~1700 cm⁻¹) .
Q. What chromatographic methods are suitable for purifying but-3-enylbenzene derivatives, and how can solvent systems be tailored to reduce co-elution?
- Methodological Answer : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water 70:30 to 95:5) to separate polar impurities. For TLC, hexane:ethyl acetate (4:1) resolves nonpolar byproducts. Adjust solvent polarity using Hansen solubility parameters to match the compound’s logP (~3.5 estimated for analogous structures) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the conjugated ene-imine system in catalytic applications (e.g., organocatalysis)?
- Methodological Answer : The electron-withdrawing imine group activates the alkene for Michael additions or Diels-Alder reactions. Steric hindrance from the 4-but-3-enylphenyl group may reduce reaction rates, as seen in palladium-catalyzed hydroaminations where bulky substituents decrease turnover frequency by ~30% . DFT calculations (B3LYP/6-31G*) can model frontier orbitals to predict regioselectivity in cycloadditions .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data for but-3-enylbenzene derivatives, such as discrepancies between in vitro and in vivo metabolic stability?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model using analogs (e.g., ethylbenzene) to extrapolate hepatic clearance. For instance, ethylbenzene’s in vitro microsomal clearance (CLint = 15 mL/min/kg) may underpredict in vivo CL by 2–3× due to protein binding or extrahepatic metabolism . Validate with radiolabeled tracer studies (e.g., 14C-labeled compound) to track metabolite distribution .
Q. How can computational docking studies predict the interaction of (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets (e.g., EGFR kinase). The conjugated π-system may form π-π interactions with Phe residues, while the imine nitrogen coordinates Mg²⁺. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) and compare with docking scores (RMSD <2.0 Å acceptable) .
Q. What are the challenges in characterizing degradation products of but-3-enylbenzene derivatives under oxidative stress, and how can LC-MS/MS methods be optimized?
- Methodological Answer : Oxidative degradation (e.g., via Fenton’s reagent) produces epoxides or quinone methides. Use high-resolution LC-MS (Q-TOF) with positive ionization (ESI+) to detect [M+H]+ ions. Fragment ions (m/z 105 for benzyl, m/z 77 for phenyl) confirm cleavage patterns. Optimize collision energy (10–30 eV) to balance sensitivity and specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
